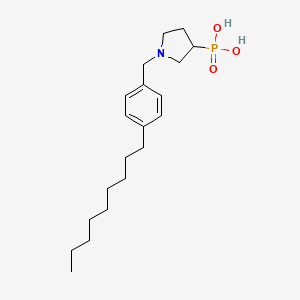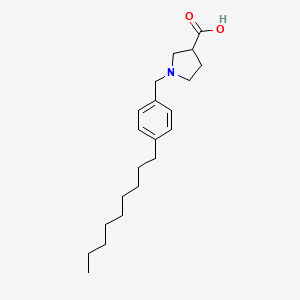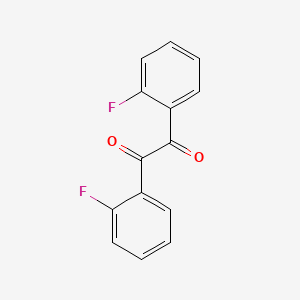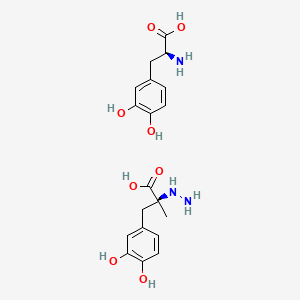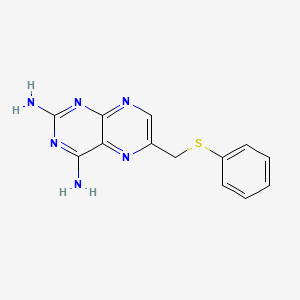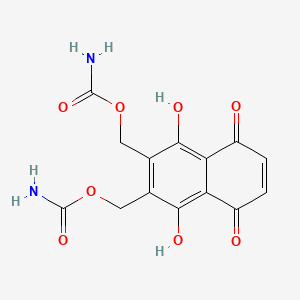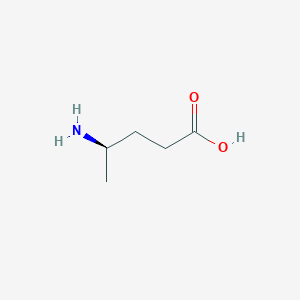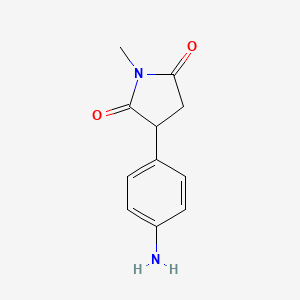![molecular formula C65H126N10O12S B3063113 S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-[R]-cysteinyl-[S]-seryl-[S]-lysyl-[S]-lysyl-[S]-lysyl-[S]-lysine CAS No. 574741-81-4](/img/structure/B3063113.png)
S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-[R]-cysteinyl-[S]-seryl-[S]-lysyl-[S]-lysyl-[S]-lysyl-[S]-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-[2,3-bis(palmitoyloxy)propyl]-Cys-Ser-Lys-Lys-Lys-Lys is a triacyl lipopeptide that is the pentapeptide Cys-Ser-Lys-Lys-Lys-Lys in which the side-chain thiol hydrogen on the Cys residue has been replaced by a 2,3-bis(palmitoyloxy)propyl group. It is a diacyl lipopeptide and an organic sulfide.
科学的研究の応用
Mitogenic Activity
This compound, as part of synthetic lipopeptides, has demonstrated significant mitogenic activity. Research by Johnson et al. (1983) found that analogues of bacterial lipoprotein, including compounds structurally similar to S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-[R]-cysteinyl-[S]-seryl-[S]-lysyl-[S]-lysyl-[S]-lysyl-[S]-lysine, were potent mitogens for mouse spleen cell cultures and induced splenomegaly and polyclonal B-cell activation in vivo (Johnson et al., 1983).
Differentiation and Activation of Cells
Seifert et al. (1992) demonstrated that this lipopeptide enhanced superoxide formation in HL-60 leukemic cells, indicating its role in the differentiation and activation of these cells. It affected various cellular functions, including receptor expression and proliferation (Seifert et al., 1992).
Platelet Activation
Berg et al. (1994) found that this lipopeptide induced platelet aggregation and serotonin secretion, demonstrating its effectiveness in activating human platelets, a key process in blood coagulation and immune response (Berg et al., 1994).
Impact on Immune Response
Brown et al. (2006) showed that this compound, as a TLR2 ligand, exacerbated disease severity in accelerated nephrotoxic nephritis, highlighting its significant impact on the adaptive immune response (Brown et al., 2006).
Influence on Nitric Oxide Synthesis
Hauschildt et al. (1990) explored its role in nitric oxide production in bone-marrow-derived macrophages, indicating its relevance in immune modulation and inflammation processes (Hauschildt et al., 1990).
Enhancement of Antibody Response
Bessler et al. (1985) demonstrated that this lipopeptide, when covalently coupled to antigens, induced a specific antibody response, underlining its potential in vaccine development (Bessler et al., 1985).
特性
CAS番号 |
574741-81-4 |
|---|---|
分子式 |
C65H126N10O12S |
分子量 |
1271.8 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C65H126N10O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-58(77)86-48-51(87-59(78)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2)49-88-50-52(70)60(79)75-57(47-76)64(83)73-54(38-30-34-44-67)62(81)71-53(37-29-33-43-66)61(80)72-55(39-31-35-45-68)63(82)74-56(65(84)85)40-32-36-46-69/h51-57,76H,3-50,66-70H2,1-2H3,(H,71,81)(H,72,80)(H,73,83)(H,74,82)(H,75,79)(H,84,85)/t51?,52-,53-,54-,55-,56-,57-/m0/s1 |
InChIキー |
LJUIOEFZFQRWJG-KKIBDXJDSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |
配列 |
XSKKKK |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



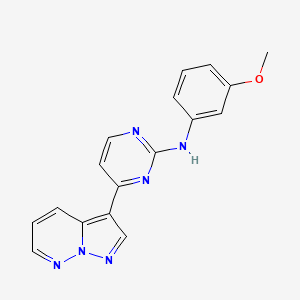
![5-methyl-1-phenyl-6H-pyrido[4,3-b]carbazole](/img/structure/B3063036.png)
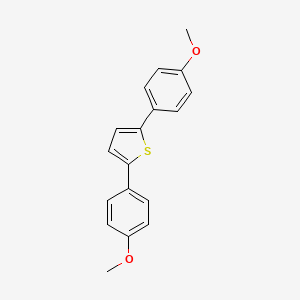
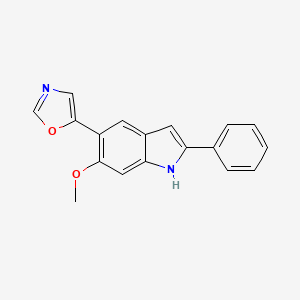
![[3-(4-Nonyl-benzylamino)-propyl]-phosphonic acid](/img/structure/B3063087.png)
